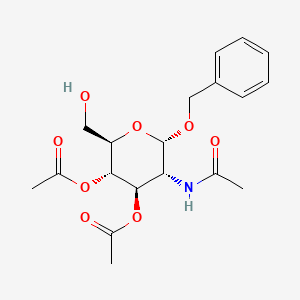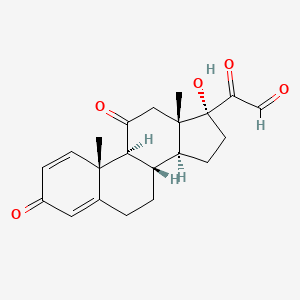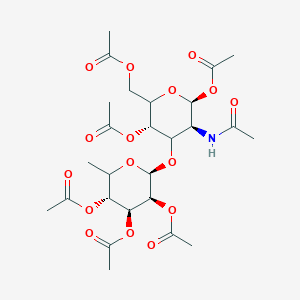
N-(Trifluoroacetamido)daunosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Several methodologies for the synthesis of N-(Trifluoroacetamido)daunosamine have been developed. Notably, Nagumo et al. (1995) formally synthesized N-Trifluoroacetyl-L-daunosamine from methyl sorbate based on enzymatic chiral induction and diastereoselective addition reactions (Nagumo et al., 1995). Pelyvás et al. (1986) described a simple and efficient route to synthesize N-trifluoroacetyl-L-daunosamine and its analogs, showcasing the versatility in synthetic approaches (Pelyvás et al., 1986).
Scientific Research Applications
Synthesis from Achiral Precursors : N-Trifluoroacetyl-L-acosamine and N-Trifluoroacetyl-L-daunosamine were synthesized from an achiral precursor, methyl sorbate, based on enzymatic chiral induction and diastereoselective addition reactions (Nagumo, Umezawa, Akiyama, & Akita, 1995).
Derivative Synthesis : Research has been conducted on synthesizing derivatives of N-(Trifluoroacetamido)daunosamine, such as (S)-2-fluoro-L-daunosamine and (S)-2-fluoro-D-ristosamine, starting from 2-amino-2-deoxy-D-glucose (Baer & Jaworska-Sobiesiak, 1985).
Synthesis Pathways : Various synthesis pathways have been explored for producing N-(Trifluoroacetamido)daunosamine derivatives, such as Methyl 3-trifluoroacetamido-2,3-dideoxy-α-L-lyxo-hexopyranoside (Daley, Roger, & Monneret, 1997).
Efficient Synthesis Routes : Studies have described simple and efficient routes to synthesize N-(Trifluoroacetamido)daunosamine and its analogues, highlighting the importance of stereoselective reduction and trifluoroacetylation (Pelyvás, Hasegawa, & Whistler, 1986).
Application in Drug Intercalation : Research has shown that N-(trifluoroacetyl) doxorubicin, a derivative of doxorubicin which contains daunosamine, can intercalate with DNA, suggesting potential applications in antitumor drug development (Agudelo, Bourassa, Bérubé, & Tajmir-Riahi, 2014).
Antitumor Activity : Daunosamine derivatives have been synthesized and evaluated for their antitumor activity, emphasizing the role of daunosamine in the development of anthracycline antibiotics (Horton, Priebe, Sznaidman, & Varela, 1993).
Potential in Cancer Treatment : Daunomycin, an antibiotic in the anthracycline group containing daunosamine, has been evaluated for its effectiveness in treating neoplastic diseases, particularly childhood leukemia (Tan, Tasaka, Yu, Murphy, & Karnofsky, 1967).
Mechanism of Action
Target of Action
N-(Trifluoroacetamido)daunosamine is an intermediate in the production of Daunorubicin . Daunorubicin is an anthracycline antibiotic used in the treatment of acute myeloid and lymphocytic leukemia . The primary target of Daunorubicin is DNA, where it intercalates between base pairs, inhibiting DNA replication and transcription.
Mode of Action
The compound’s interaction with its targets involves the trifluoroacetyl group, which is known to activate nitrogen . This activation allows for the reductive cleavage of the p-toluenesulfonyl group with samarium diiodide . The resulting changes include the unmasking of primary N-(p-toluenesulfonyl) amides .
Pharmacokinetics
It is metabolized in the liver and excreted in bile and urine .
Result of Action
The molecular and cellular effects of N-(Trifluoroacetamido)daunosamine’s action are the inhibition of DNA replication and transcription, leading to cell death. This is particularly effective in rapidly dividing cells, such as cancer cells, making it a useful compound in the treatment of leukemia .
properties
IUPAC Name |
N-[(3S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO4/c1-3-6(14)4(2-5(13)16-3)12-7(15)8(9,10)11/h3-6,13-14H,2H2,1H3,(H,12,15)/t3?,4?,5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSJJWJDPYHURS-SXEFJBAOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)O)NC(=O)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H](C(C[C@@H](O1)O)NC(=O)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Trifluoroacetamido)daunosamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1141093.png)
![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)

